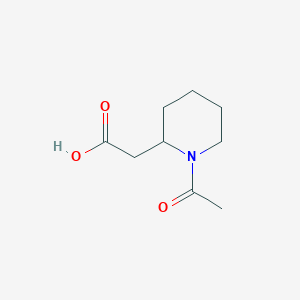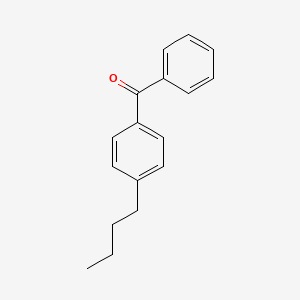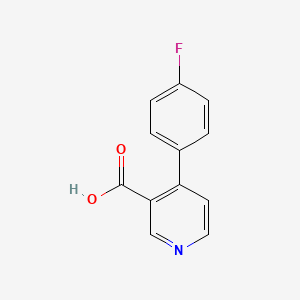
4-Phenylbutanoic anhydride
Vue d'ensemble
Description
4-Phenylbutanoic anhydride is an organic compound that belongs to the class of anhydrides. It is derived from 4-phenylbutanoic acid, which is also known as 4-phenylbutyric acid. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Phenylbutanoic anhydride can be synthesized through the reaction of 4-phenylbutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the anhydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylbutanoic anhydride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form 4-phenylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.
Alcoholysis: Requires an alcohol and a catalyst such as pyridine.
Aminolysis: Involves the use of an amine and may require heating to proceed efficiently.
Major Products Formed
Hydrolysis: Produces 4-phenylbutanoic acid.
Alcoholysis: Forms esters of 4-phenylbutanoic acid.
Aminolysis: Results in the formation of amides.
Applications De Recherche Scientifique
4-Phenylbutanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-phenylbutanoic moiety into various compounds.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Phenylbutanoic anhydride involves its reactivity as an anhydride. It can act as an acylating agent, transferring its acyl group to nucleophiles such as water, alcohols, and amines. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic anhydride: Another anhydride that undergoes similar reactions but lacks the phenyl group.
Acetic anhydride: A simpler anhydride used widely in acetylation reactions.
Benzoic anhydride: Contains a benzene ring but differs in the length of the carbon chain.
Uniqueness
4-Phenylbutanoic anhydride is unique due to the presence of the phenyl group, which can influence its reactivity and the properties of the products formed from its reactions. This makes it a valuable compound for introducing phenyl groups into various molecules in synthetic chemistry.
Propriétés
IUPAC Name |
4-phenylbutanoyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(15-7-13-17-9-3-1-4-10-17)23-20(22)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNPDPJDRZMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC(=O)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558827 | |
| Record name | 4-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-02-9 | |
| Record name | 4-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)



![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)


![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)






